2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite
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Overview
Description
N4-Ethyl-2’-deoxycytidine (N4-Ethyl-DC CEP) is a modified nucleoside used in oligonucleotide synthesis. It is typically employed to minimize the deleterious effects of large variations in guanine-cytosine content in target or probe sequences during hybridization techniques, such as DNA chip or reverse hybridization protocols . This compound is known for its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs, making hybridization dependent only on oligonucleotide length rather than base composition .
Preparation Methods
The synthesis of N4-Ethyl-2’-deoxycytidine involves the use of phosphoramidites. The N4-ethyl analogue of 2’-deoxycytidine is synthesized by coupling N6-methyl-2’-deoxyadenosine and N4-ethyl-2’-deoxycytidine with 1H-tetrazole . The acetyl-protected monomers are prepared to prevent branching reactions, which can occur at the secondary amine positions . These monomers are compatible with various deprotection strategies, ranging from UltraMild to UltraFast . Industrial production methods involve the use of automated oligonucleotide synthesizers, which complete sequential chemical reactions using phosphoramidites to produce nucleotide chains .
Chemical Reactions Analysis
N4-Ethyl-2’-deoxycytidine undergoes several types of chemical reactions, including:
Hybridization: It hybridizes specifically to natural deoxyguanosine, but the stability of the base pair is reduced to the level of an adenine-thymine base pair.
Coupling Reactions: Coupling with 1H-tetrazole leads to a trace of branching at the secondary amine positions, while the use of DCI (dicyanoimidazole) as an activator reduces branching.
Deprotection: The acetyl-protected monomers are deprotected using standard methods recommended by synthesizer manufacturers.
Scientific Research Applications
N4-Ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the following areas:
Duplex Stability Studies: It is used to alter the stability and melting point of oligonucleotide duplexes.
Mutagenesis Studies: The compound is employed to study the mutagenic effects of methylation of exocyclic amines.
Therapeutic Applications: It is used in the development of oligonucleotide-based therapeutics.
Diagnostic Applications: The compound is used in the synthesis of oligonucleotides for diagnostic assays.
Mechanism of Action
N4-Ethyl-2’-deoxycytidine exerts its effects by hybridizing specifically to natural deoxyguanosine. The N4-ethyl modification reduces the stability of the base pair to the level of an adenine-thymine base pair, thereby normalizing the thermal stability of guanine-cytosine and adenine-thymine base pairs . This modification ensures that hybridization is dependent only on oligonucleotide length and not on base composition .
Comparison with Similar Compounds
N4-Ethyl-2’-deoxycytidine is unique in its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs. Similar compounds include:
5-Methyl-2’-deoxycytidine: Used to study the effects of methylation on DNA stability.
8-Oxo-2’-deoxyguanosine: Mimics oxidized guanine and is used in mutagenesis studies.
N6-Methyl-2’-deoxyadenosine: Used to study the effects of methylation on adenine.
These compounds are used in various structural and mutagenesis studies, but N4-Ethyl-2’-deoxycytidine is particularly notable for its role in normalizing thermal stability during hybridization .
Properties
Molecular Formula |
C41H52N5O7P |
---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47) |
InChI Key |
LGNGWXZNSIMWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
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